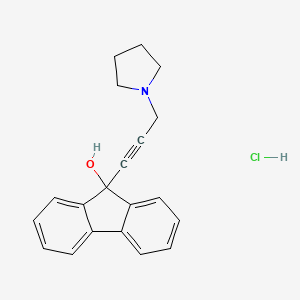

9-(3-Pyrrolidin-1-ylprop-1-ynyl)fluoren-9-ol;hydrochloride

Description

9-(3-Pyrrolidin-1-ylprop-1-ynyl)fluoren-9-ol hydrochloride is a fluorenol derivative featuring a pyrrolidine-substituted propargyl group at the 9-position, with a hydrochloride counterion enhancing its solubility. Fluorenol derivatives are widely studied for their applications in pharmaceuticals, materials science, and organic synthesis due to their rigid aromatic core and tunable substituents. The pyrrolidine moiety introduces basicity, while the propargyl group may facilitate click chemistry or act as a pharmacophore in drug design .

Properties

CAS No. |

2110-37-4 |

|---|---|

Molecular Formula |

C20H20ClNO |

Molecular Weight |

325.8 g/mol |

IUPAC Name |

9-(3-pyrrolidin-1-ylprop-1-ynyl)fluoren-9-ol;hydrochloride |

InChI |

InChI=1S/C20H19NO.ClH/c22-20(12-7-15-21-13-5-6-14-21)18-10-3-1-8-16(18)17-9-2-4-11-19(17)20;/h1-4,8-11,22H,5-6,13-15H2;1H |

InChI Key |

GQMHFIRSVJCYBL-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)CC#CC2(C3=CC=CC=C3C4=CC=CC=C42)O.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(3-Pyrrolidin-1-ylprop-1-ynyl)fluoren-9-ol;hydrochloride typically involves the following steps:

Formation of the Fluorene Core: The fluorene core can be synthesized through various methods, including the cyclization of biphenyl derivatives.

Substitution with Pyrrolidinylpropynyl Group:

Hydroxylation: The hydroxyl group is introduced through oxidation reactions, commonly using reagents like potassium permanganate or chromium trioxide.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).

Reduction: The compound can undergo reduction reactions, particularly at the alkyne group, using hydrogenation catalysts such as palladium on carbon.

Substitution: The pyrrolidinyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: PCC, potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alkanes or alkenes.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

9-(3-Pyrrolidin-1-ylprop-1-ynyl)fluoren-9-ol;hydrochloride has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including interactions with proteins and enzymes.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 9-(3-Pyrrolidin-1-ylprop-1-ynyl)fluoren-9-ol;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The pyrrolidinyl group can enhance binding affinity through hydrogen bonding and hydrophobic interactions. The fluorene core provides a rigid scaffold that can interact with aromatic residues in proteins, potentially modulating their activity.

Comparison with Similar Compounds

Structural Analogs

9-(3-Dimethylaminopropyl)-Fluorenol Derivatives

- Structure: Replaces the pyrrolidine-propargyl group with a dimethylaminopropyl chain.

- Synthesis: Prepared via Grignard reactions using 3-dimethylaminopropyl magnesium chloride, yielding two regioisomers (17 and 18) with distinct NMR profiles .

(9H-Fluoren-9-yl)methyl Carbamates

- Examples :

Nitroimidazole-Linked Fluorenol Derivatives

- Example: 9-[3-(2-Nitro-1-imidazolyl)propylamino]cyclopenteno[b]quinoline hydrochloride (NLCPQ-1). Activity: Hypoxic cell radiosensitizer with a therapeutic index (IC50(A)/C1.6) of 25–30, superior to acridine analogs . Structural Contrast: Replaces the pyrrolidine-propargyl group with a nitroimidazole-quinoline system, emphasizing DNA intercalation.

Physicochemical Properties

Pharmacological and Functional Comparisons

Biological Activity

The compound 9-(3-Pyrrolidin-1-ylprop-1-ynyl)fluoren-9-ol; hydrochloride (CAS Number: 2110-37-4) is a derivative of fluoren-9-ol, modified to include a pyrrolidine moiety. This modification potentially enhances its biological activity, making it a subject of interest in pharmacological research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Structure

The structure of 9-(3-Pyrrolidin-1-ylprop-1-ynyl)fluoren-9-ol consists of a fluorenol backbone with a propynyl group linked to a pyrrolidine ring. Its molecular formula is , and it has a molecular weight of approximately 285.80 g/mol.

Properties

| Property | Value |

|---|---|

| Molecular Weight | 285.80 g/mol |

| Solubility | Soluble in water and ethanol |

| Melting Point | Not specified |

The biological activity of 9-(3-Pyrrolidin-1-ylprop-1-ynyl)fluoren-9-ol; hydrochloride is primarily attributed to its interaction with various biological targets, including receptors and enzymes. Preliminary studies suggest that it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing pathways related to mood regulation and cognition.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Neuroprotective Effects : Studies have shown that it may protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases.

- Antidepressant Activity : Animal models suggest potential antidepressant-like effects, likely due to modulation of serotonin and norepinephrine levels.

- Anti-inflammatory Properties : The compound may inhibit pro-inflammatory cytokines, suggesting a role in treating inflammatory disorders.

Case Studies

Several studies have highlighted the biological significance of this compound:

- Neuroprotection Study : A study conducted on rat models demonstrated that administration of the compound reduced neuronal apoptosis in models of induced oxidative stress, suggesting its potential utility in treating conditions like Alzheimer's disease .

- Behavioral Assessment : In behavioral tests, rats treated with the compound exhibited reduced depressive-like behaviors in forced swim tests compared to control groups, indicating its potential as an antidepressant .

- Inflammation Model : In vitro experiments showed that the compound significantly decreased the release of TNF-alpha and IL-6 from activated macrophages, supporting its anti-inflammatory properties .

Q & A

Q. What synthetic methodologies are effective for preparing 9-(3-Pyrrolidin-1-ylprop-1-ynyl)fluoren-9-ol hydrochloride?

The compound can be synthesized via Sonogashira coupling between a halogenated fluorenol derivative (e.g., 9-chlorofluorenol) and a pyrrolidine-containing terminal alkyne. A modified Curtin-Hurwitz protocol (used for chloro-phenylfluorenes) may be adapted, involving reflux in anhydrous solvents like dichloromethane with catalytic Pd/Cu . Post-synthesis, the hydrochloride salt is formed by treating the free base with HCl gas in diethyl ether.

Q. Which analytical techniques are critical for confirming structural integrity and purity?

- 1H/13C NMR : Verify the presence of the fluorenol aromatic protons (δ 7.2–7.8 ppm), propargyl protons (δ 2.5–3.5 ppm), and pyrrolidine signals (δ 1.8–2.2 ppm).

- HPLC-MS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 348.2) and purity (>98%).

- X-ray crystallography : Resolve stereochemical ambiguities, as demonstrated for structurally related fluorenyl derivatives .

Q. What are the primary applications of this compound in organic synthesis?

The propargyl-pyrrolidine moiety enables its use as a ligand in transition-metal catalysis (e.g., Pd-mediated cross-couplings) or as a precursor for fluorescent probes. The fluorenol core may also serve as a protecting group in peptide synthesis, analogous to FMOC-protected amino acids .

Advanced Research Questions

Q. How can stereochemical control be achieved during the introduction of the pyrrolidine group?

Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) can enforce enantioselectivity. For diastereomeric mixtures, chiral HPLC using amylose-based columns (e.g., Chiralpak IA) resolves isomers, as applied to FMOC-pyrrolidine derivatives .

Q. What factors influence the stability of the hydrochloride salt under varying pH and temperature conditions?

- Acidic conditions (pH < 3) : Protonation of the pyrrolidine nitrogen enhances aqueous solubility but risks hydrolysis of the propargyl group.

- Basic conditions (pH > 8) : Deprotonation reduces solubility and may precipitate the free base.

- Storage : Store at 2–8°C under inert gas (e.g., argon) to prevent oxidation, as recommended for related pyrrolidine hydrochlorides .

Q. How can contradictory yields in scaled-up syntheses be resolved?

Scalability issues often arise from inefficient heat/mass transfer. Optimize via:

- Microwave-assisted synthesis : Reduces reaction time and improves propargyl coupling efficiency.

- Continuous-flow systems : Enhances reproducibility for sensitive intermediates, as shown in FMOC chemistry .

- In-line monitoring (e.g., FTIR) : Detects intermediate degradation, enabling real-time adjustments .

Q. What mechanistic insights explain unexpected byproducts in cross-coupling reactions with this compound?

Side reactions (e.g., Glaser coupling of propargyl groups) are mitigated by using Pd(PPh₃)₄/CuI catalysts with excess triphenylphosphine. Trace oxygen scavengers (e.g., BHT) prevent oxidative dimerization, as reported for fluorenyl-propargyl systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.